2-Methoxybenzoic acid-13C6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

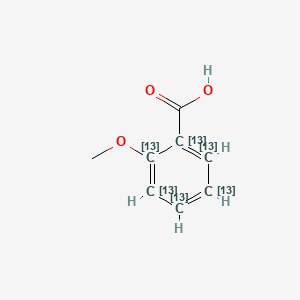

Molecular Formula |

C8H8O3 |

|---|---|

Molecular Weight |

158.10 g/mol |

IUPAC Name |

6-methoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid |

InChI |

InChI=1S/C8H8O3/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5H,1H3,(H,9,10)/i2+1,3+1,4+1,5+1,6+1,7+1 |

InChI Key |

ILUJQPXNXACGAN-WBJZHHNVSA-N |

Isomeric SMILES |

CO[13C]1=[13CH][13CH]=[13CH][13CH]=[13C]1C(=O)O |

Canonical SMILES |

COC1=CC=CC=C1C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Role of 2-Methoxybenzoic acid-13C6 in Modern Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Stable isotope-labeled compounds are indispensable tools in modern scientific research, enabling precise and accurate quantification of metabolic processes and analytical measurements. Among these, 2-Methoxybenzoic acid-13C6, a carbon-13 labeled variant of 2-methoxybenzoic acid, serves critical functions in analytical chemistry and holds potential for metabolic research. This technical guide provides an in-depth exploration of the applications of this compound, complete with experimental methodologies, data presentation, and workflow visualizations to support researchers in their study design and execution.

Application as an Internal Standard in Quantitative Analysis

The most prominent and well-documented application of this compound is its use as an internal standard in analytical chemistry, particularly for the quantification of structurally similar molecules like salicylic acid and its derivatives by mass spectrometry-based methods (e.g., LC-MS/MS).

The principle behind using a stable isotope-labeled internal standard is to correct for variations in sample preparation and analytical instrumentation, thereby improving the accuracy and precision of quantification. Since this compound is chemically identical to its unlabeled counterpart but has a different mass, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. This allows for reliable normalization of the analyte's signal.

Data Presentation: Method Validation Parameters

The following table summarizes typical validation parameters for an LC-MS/MS method for the quantification of salicylic acid using an internal standard like this compound. These values are representative of the performance expected from such an assay.

| Parameter | Specification | Typical Value |

| Linearity (r²) | ≥ 0.99 | 0.995 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 1.0 ng/mL |

| Upper Limit of Quantification (ULOQ) | Within linear range | 1000 ng/mL |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5.8% to 8.2% |

| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | 3.5% to 9.8% |

| Recovery | Consistent and reproducible | > 85% |

| Matrix Effect | Minimal | < 15% |

Experimental Protocol: Quantification of Salicylic Acid in Plasma

This protocol outlines a typical workflow for the quantification of salicylic acid in a biological matrix using a stable isotope-labeled internal standard.

1. Sample Preparation:

- To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (concentration will depend on the expected analyte concentration range).

- Vortex briefly to mix.

- Add 300 µL of acetonitrile to precipitate proteins.

- Vortex for 1 minute.

- Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

- Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis:

- Chromatographic Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

- Mobile Phase A: 0.1% formic acid in water.

- Mobile Phase B: 0.1% formic acid in acetonitrile.

- Gradient Elution: A linear gradient from 10% to 90% Mobile Phase B over 5 minutes.

- Flow Rate: 0.3 mL/min.

- Injection Volume: 5 µL.

- Mass Spectrometry: Triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode.

- MRM Transitions:

- Salicylic Acid: Q1 m/z 137.0 -> Q3 m/z 93.0

- This compound (IS): Q1 m/z 157.1 -> Q3 m/z 114.1

Visualization of the Analytical Workflow

Potential Application as a Metabolic Tracer

While less documented than its role as an internal standard, this compound has the potential to be used as a tracer in metabolic studies to investigate the fate of xenobiotics and the activity of specific enzymatic pathways. The presence of the stable isotope label allows for the tracking of the molecule and its metabolites through biological systems.

The primary metabolic pathway for many methoxy-substituted aromatic compounds is O-demethylation, a reaction often catalyzed by cytochrome P450 enzymes in the liver. This process would convert 2-methoxybenzoic acid to 2-hydroxybenzoic acid (salicylic acid).

Proposed Metabolic Pathway

Experimental Protocol: In Vitro Metabolic Stability Assay

This protocol describes a general method to assess the metabolic stability of this compound in liver microsomes.

1. Incubation:

- Prepare a reaction mixture containing:

- Liver microsomes (e.g., human, rat)

- NADPH regenerating system (to support cytochrome P450 activity)

- Phosphate buffer (pH 7.4)

- Pre-incubate the mixture at 37°C for 5 minutes.

- Initiate the reaction by adding this compound to a final concentration of 1 µM.

- Incubate at 37°C.

- At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

2. Quenching and Extraction:

- Immediately add the aliquot to a tube containing ice-cold acetonitrile with an appropriate internal standard to stop the reaction and precipitate proteins.

- Vortex and centrifuge as described in the previous protocol.

- Analyze the supernatant by LC-MS/MS.

3. Data Analysis:

- Quantify the remaining concentration of this compound at each time point.

- Plot the natural logarithm of the percentage of remaining parent compound versus time.

- The slope of the linear regression will give the elimination rate constant (k).

- Calculate the in vitro half-life (t½) as 0.693/k.

Visualization of the Metabolic Stability Workflow

Conclusion

This compound is a valuable tool for researchers, primarily serving as a robust internal standard for the accurate quantification of salicylic acid and related compounds. Its application in this area is well-established and supported by validated analytical methods. While its use as a metabolic tracer is not as extensively documented, it holds significant potential for investigating xenobiotic metabolism, particularly O-demethylation pathways mediated by cytochrome P450 enzymes. The experimental protocols and workflows provided in this guide offer a solid foundation for the practical application of this compound in both analytical and metabolic research settings. Further studies are warranted to fully explore its utility in elucidating metabolic pathways in various biological systems.

Synthesis and Isotopic Purity of 2-Methoxybenzoic acid-¹³C₆: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for 2-Methoxybenzoic acid-¹³C₆ and the analytical methodologies required to ascertain its isotopic purity. This isotopically labeled compound is a valuable tool in metabolic research, pharmacokinetic studies, and as an internal standard for quantitative analysis by mass spectrometry.

Synthetic Methodology

Step 1: Carboxylation of [¹³C₆]-Phenol via the Kolbe-Schmitt Reaction

The first step involves the ortho-carboxylation of [¹³C₆]-Phenol to produce [¹³C₆]-Salicylic acid. The Kolbe-Schmitt reaction is a well-established industrial process for this transformation.[3][4][5]

Step 2: Methylation of [¹³C₆]-Salicylic Acid

The second step is the methylation of the hydroxyl group of [¹³C₆]-Salicylic acid to yield the final product, 2-Methoxybenzoic acid-¹³C₆. This can be achieved via a Williamson ether synthesis using a suitable methylating agent.

Experimental Protocols

Protocol 1: Synthesis of [¹³C₆]-Salicylic Acid

-

In a high-pressure reactor, [¹³C₆]-Phenol is treated with a strong base, such as sodium hydroxide, to form sodium [¹³C₆]-phenoxide in situ.[6]

-

The reactor is then pressurized with carbon dioxide (CO₂) to approximately 100 atm and heated to around 125 °C.[3]

-

The phenoxide ion acts as a nucleophile, attacking the carbon dioxide in an electrophilic aromatic substitution, preferentially at the ortho position due to the directing effect of the ionically-bound sodium.[6]

-

After the reaction is complete, the resulting sodium [¹³C₆]-salicylate is treated with a strong acid, such as sulfuric acid, to protonate the carboxylate and phenoxide groups, yielding [¹³C₆]-Salicylic acid.

-

The product is then purified by recrystallization or column chromatography.

Protocol 2: Synthesis of 2-Methoxybenzoic acid-¹³C₆

-

[¹³C₆]-Salicylic acid is dissolved in a suitable polar aprotic solvent (e.g., acetone, DMF).

-

A base, such as potassium carbonate, is added to deprotonate the phenolic hydroxyl group, forming a potassium [¹³C₆]-salicylate. The carboxylic acid may also be deprotonated but the phenoxide is the more reactive nucleophile for the subsequent step.

-

A methylating agent, such as dimethyl sulfate or methyl iodide, is added to the reaction mixture.

-

The reaction is typically stirred at room temperature or gently heated to facilitate the Sₙ2 reaction, where the phenoxide attacks the methyl group, displacing the leaving group (sulfate or iodide).

-

Upon completion, the reaction is worked up by acidification to ensure the carboxyl group is protonated, followed by extraction with an organic solvent.

-

The final product, 2-Methoxybenzoic acid-¹³C₆, is purified from any remaining starting material or by-products using techniques like column chromatography or recrystallization.

Isotopic Purity Analysis

Determining the isotopic enrichment and purity is critical for the application of labeled compounds. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for this characterization.[7][8]

Experimental Protocols

Protocol 3: Isotopic Enrichment Determination by Mass Spectrometry

-

Sample Preparation: A dilute solution of 2-Methoxybenzoic acid-¹³C₆ is prepared in a suitable solvent like acetonitrile/water.

-

Instrumental Analysis: The sample is analyzed using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with liquid chromatography (LC-MS) or by direct infusion. The instrument is operated in negative ion mode to detect the deprotonated molecule [M-H]⁻.

-

Data Acquisition: A full scan spectrum is acquired over the mass range of the molecular ion cluster. The high resolution allows for the separation of the different isotopologues.

-

Data Analysis:

-

The mass spectrum will show a cluster of peaks corresponding to the different isotopologues (from M+0 to M+6, where M is the mass of the unlabeled compound).

-

The relative intensity of each peak in the cluster is determined.

-

The isotopic enrichment is calculated by comparing the observed isotopic distribution to the theoretical distribution for natural abundance and correcting for the contribution of naturally occurring ¹³C in the reagents.[7][9] The isotopic purity is typically expressed as the percentage of the M+6 isotopologue relative to the sum of all isotopologues in the cluster.

-

Protocol 4: Purity and Enrichment Confirmation by NMR Spectroscopy

-

¹³C NMR Spectroscopy:

-

A ¹³C NMR spectrum will confirm the presence of the ¹³C labels. For a fully labeled benzene ring, the signals will be significantly enhanced.[10] The spectrum of the unlabeled compound can be used for comparison. The chemical shifts for the aromatic carbons in 2-methoxybenzoic acid are complex, but the fully labeled compound will show distinct splitting patterns due to ¹³C-¹³C coupling.

-

-

¹H NMR Spectroscopy:

-

While ¹H NMR does not directly observe the ¹³C nuclei, it provides crucial information. The protons on the methoxy group and any residual protons on the aromatic ring will show satellite peaks due to coupling with the adjacent ¹³C atoms.

-

The integral of these satellite peaks compared to the central peak of any unlabeled species can be used to estimate isotopic enrichment. The absence of signals corresponding to the aromatic protons confirms a high degree of labeling.

-

Data Presentation

The quality of 2-Methoxybenzoic acid-¹³C₆ is defined by its chemical and isotopic purity. The following tables summarize the expected quantitative data for a high-quality sample.

Table 1: Chemical Purity Specifications

| Parameter | Typical Specification | Method of Determination |

|---|---|---|

| Chemical Purity | >98% | HPLC, ¹H NMR |

| Molecular Formula | ¹³C₆C₂H₈O₃ | - |

| Molecular Weight | 158.11 g/mol | Mass Spectrometry |

Table 2: Isotopic Purity Specifications

| Parameter | Typical Specification | Method of Determination |

|---|---|---|

| Isotopic Enrichment | ≥99 atom % ¹³C | High-Resolution Mass Spectrometry (HRMS) |

| Abundance of M+6 | >98% | Mass Spectrometry (from isotopic cluster) |

| Abundance of M+0 | <1% | Mass Spectrometry (from isotopic cluster) |

Note: The values presented are typical for high-quality, commercially available stable isotope-labeled compounds and should be confirmed by analysis for each specific batch.[11]

Conclusion

The synthesis of 2-Methoxybenzoic acid-¹³C₆ can be reliably achieved through a two-step process involving the Kolbe-Schmitt reaction on [¹³C₆]-Phenol, followed by methylation. Rigorous analytical characterization using HRMS and NMR spectroscopy is essential to confirm the high isotopic enrichment and chemical purity required for its intended applications in advanced scientific research. This guide provides the foundational protocols and understanding necessary for researchers to synthesize or evaluate this important labeled compound.

References

- 1. Synthesis of [13C6]-labelled phenethylamine derivatives for drug quantification in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]

- 4. Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction (Kolbe process) [chem.ucla.edu]

- 5. jk-sci.com [jk-sci.com]

- 6. byjus.com [byjus.com]

- 7. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 13C-Stable Isotope Labeling | University of North Texas [research.unt.edu]

- 9. researchgate.net [researchgate.net]

- 10. 2-Methoxybenzoic acid | C8H8O3 | CID 11370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. High-Purity Carbon-13 Dioxide: The Core Material for Isotope Labeling Technology - China Isotope Development [asiaisotopeintl.com]

A Technical Guide to the Commercial Availability and Application of 2-Methoxybenzoic acid-¹³C₆

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of 2-Methoxybenzoic acid-¹³C₆, a stable isotope-labeled internal standard crucial for quantitative analytical studies. This document outlines key specifications from various suppliers, presents a detailed experimental protocol for its application in liquid chromatography-mass spectrometry (LC-MS), and includes a workflow diagram for procurement and experimental integration.

Commercial Availability and Specifications

2-Methoxybenzoic acid-¹³C₆ is readily available from several reputable chemical suppliers. The compound is primarily used as an internal standard in bioanalytical and metabolism studies due to its chemical identity with the endogenous analyte, differing only in its isotopic composition. This mass difference allows for precise quantification by mass spectrometry, correcting for variations in sample preparation and instrument response.

Below is a summary of the key quantitative data from prominent suppliers.

Table 1: Supplier and Product Specifications

| Supplier | Catalog Number | Purity | Isotopic Enrichment | Available Quantities |

| InvivoChem | V77590 | ≥98% | Not Specified | 500 mg, 1 g |

| MedChemExpress (MCE) | HY-N1393S | Not Specified | Not Specified | Custom quote required |

| Sigma-Aldrich | Not explicitly assigned a unique catalog number for all pack sizes | 98% (CP) | 99 atom % ¹³C | Custom packaging available |

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Formula | ¹³C₆C₂H₈O₃ |

| Molecular Weight | ~158.11 g/mol (varies slightly based on exact isotopic distribution) |

| Appearance | Solid |

| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. |

Experimental Protocol: Use as an Internal Standard in LC-MS

The following protocol outlines a general methodology for the use of 2-Methoxybenzoic acid-¹³C₆ as an internal standard for the quantification of unlabeled 2-methoxybenzoic acid or related analytes (e.g., salicylic acid) in a biological matrix.

Materials and Reagents

-

2-Methoxybenzoic acid-¹³C₆ (Internal Standard, IS)

-

Unlabeled 2-Methoxybenzoic acid (Analyte)

-

Biological matrix (e.g., plasma, urine, cell lysate)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Protein precipitation solvent (e.g., ice-cold acetonitrile or methanol)

-

Microcentrifuge tubes

-

LC-MS system (e.g., HPLC or UPLC coupled to a triple quadrupole mass spectrometer)

Preparation of Stock and Working Solutions

-

Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of 2-Methoxybenzoic acid-¹³C₆ and dissolve it in 1 mL of methanol.

-

Analyte Stock Solution (1 mg/mL): Accurately weigh 1 mg of unlabeled 2-methoxybenzoic acid and dissolve it in 1 mL of methanol.

-

IS Working Solution (1 µg/mL): Dilute the IS stock solution 1:1000 with 50% methanol in water.

-

Analyte Working Solutions for Calibration Curve: Prepare a series of dilutions from the analyte stock solution in the same solvent to create calibration standards at appropriate concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

Sample Preparation (Protein Precipitation)

-

Thaw biological samples (e.g., plasma) on ice.

-

To 50 µL of each sample, calibration standard, and quality control sample, add 10 µL of the IS working solution (1 µg/mL).

-

Vortex briefly.

-

Add 200 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean autosampler vial for LC-MS analysis.

LC-MS Analysis

-

Liquid Chromatography (LC) Conditions (Representative):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5-95% B over 5 minutes).

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry (MS) Conditions (Representative):

-

Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Analyte (2-Methoxybenzoic acid): Precursor ion (m/z) 151.0 -> Product ion (m/z) 107.0

-

Internal Standard (2-Methoxybenzoic acid-¹³C₆): Precursor ion (m/z) 157.0 -> Product ion (m/z) 113.0

-

-

Optimize collision energies and other source parameters for maximum signal intensity.

-

Data Analysis

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the peak area ratio (Analyte Area / IS Area).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte for the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow for procuring and utilizing 2-Methoxybenzoic acid-¹³C₆ in a research setting.

Caption: Procurement and initial handling workflow for 2-Methoxybenzoic acid-¹³C₆.

Navigating the Safe Handling of 2-Methoxybenzoic Acid-¹³C₆: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Safety and Physical Data

Proper handling and storage are paramount to ensure laboratory safety. The following tables summarize the key quantitative data for 2-Methoxybenzoic acid.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | ¹³C₆C₂H₈O₃ | [1] |

| Molecular Weight | 153.14 g/mol | [1] |

| Physical Appearance | White to off-white crystalline powder | [2][3] |

| Melting Point | 98-100 °C | [2] |

| Boiling Point | ~275-280 °C | [2][3] |

| Density | ~1.348 g/cm³ | [2] |

| Solubility | Soluble in boiling water and organic solvents. 5 mg/mL at 30 °C. | [3] |

Table 2: Toxicological Data

| Endpoint | Value | Species | Source |

| Oral LD50 | 2200 mg/kg | Rat | [4] |

| Skin Irritation | Causes skin irritation | [4][5][6] | |

| Eye Irritation | Causes serious eye irritation | [4][5][6] | |

| Respiratory Irritation | May cause respiratory irritation | [4][5] |

Table 3: Ecological Data

| Endpoint | Test Duration | Species | Value | Source |

| LC50 | 96h | Fish | 360 mg/L | [4] |

| EC50 | 48h | Crustacea (Daphnia) | 85.1 mg/L | [4] |

| EC50 | 72h | Algae or other aquatic plants | 78.8 mg/L | [4] |

Experimental Protocols: Safe Handling and Emergency Procedures

Adherence to established protocols is critical when working with 2-Methoxybenzoic acid-¹³C₆.

Personal Protective Equipment (PPE)

A foundational aspect of safe handling involves the consistent use of appropriate personal protective equipment. The following diagram outlines the necessary PPE.

Caption: Required Personal Protective Equipment (PPE).

Handling and Storage

-

Handling: Handle in a well-ventilated area to avoid the formation of dust and aerosols.[7] Use non-sparking tools.[7] Avoid contact with skin and eyes.[7] Do not eat, drink, or smoke when handling.[4] Wash hands thoroughly after handling.[4]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[5]

Accidental Release Measures

In the event of a spill, follow a structured response to mitigate exposure and environmental contamination.

Caption: Chemical Spill Response Workflow.

Spill Cleanup Protocol:

-

Minor Spills: For small quantities, carefully sweep or vacuum up the spilled solid, avoiding the generation of dust.[4] Place the material into a clean, dry, and properly labeled container for disposal.[4]

-

Major Spills: For larger spills, clear the area of all personnel and move upwind.[4] Alert the appropriate emergency response team.[4] Control personal contact by using the prescribed protective equipment, including a dust respirator.[4] Prevent the spillage from entering drains, sewers, or watercourses.[4]

First Aid Measures

-

Inhalation: If inhaled, remove the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[6]

-

Skin Contact: In case of contact, immediately wash the skin with plenty of soap and water while removing all contaminated clothing and shoes. Get medical advice if skin irritation occurs.[6]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5][6]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention.[5]

Disposal Considerations

Dispose of contents and container in accordance with local, regional, national, and international regulations.[4] Waste materials should be handled by a licensed waste disposal company.

This guide is intended to provide essential safety and handling information. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier and consult with your institution's environmental health and safety department for any additional guidance.

References

- 1. Buy 2-Methoxy-¹³C-benzoic acid 99 atom ¹³C, 98 (CP) Isotope - Quality Reliable Supply [sigmaaldrich.com]

- 2. sarchemlabs.com [sarchemlabs.com]

- 3. 2-Methoxybenzoic acid | C8H8O3 | CID 11370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. synquestlabs.com [synquestlabs.com]

- 6. fishersci.com [fishersci.com]

- 7. echemi.com [echemi.com]

Physical and chemical properties of 2-Methoxybenzoic acid-13C6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Methoxybenzoic acid-13C6, a stable isotope-labeled compound crucial for a variety of research applications. This document details its structural characteristics, physicochemical properties, and provides insights into its metabolic pathways and analytical methodologies.

Introduction

This compound is the isotopically labeled form of 2-Methoxybenzoic acid (also known as o-anisic acid), where the six carbon atoms of the benzene ring are replaced with the stable isotope carbon-13. This labeling provides a distinct mass signature, making it an invaluable tool in metabolic research, pharmacokinetic studies, and as an internal standard for quantitative analysis by mass spectrometry.[1] Its structural similarity to endogenous and xenobiotic compounds makes it a versatile tracer for understanding complex biological processes.

Physicochemical Properties

The physicochemical properties of this compound are expected to be nearly identical to its unlabeled counterpart. The following tables summarize the known properties of 2-Methoxybenzoic acid.

Table 1: General and Physical Properties of 2-Methoxybenzoic acid

| Property | Value |

| Molecular Formula | C₈H₈O₃ |

| Molecular Weight | 152.15 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 99-103 °C |

| Boiling Point | 275 °C |

| Solubility | Soluble in ethanol, ether, and chloroform. Slightly soluble in hot water. |

| pKa | 4.09 |

Table 2: Structural and Spectroscopic Identifiers of 2-Methoxybenzoic acid

| Identifier | Value |

| CAS Number | 579-75-9 |

| InChI Key | ILUJQPXNXACGAN-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC=C1C(=O)O |

Synthesis and Analysis

Plausible Synthetic Pathway

The following diagram illustrates a potential synthetic workflow:

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is suitable for the analysis of this compound.[5][6][7][8][9]

-

Column: C18 stationary phase.

-

Mobile Phase: A gradient of an aqueous acidic solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at approximately 230 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the isotopic labeling and structural integrity of the compound.[10][11][12][13]

-

Sample Preparation: Dissolve 5-25 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). An internal standard such as tetramethylsilane (TMS) can be used for chemical shift referencing.

-

¹H NMR: The proton spectrum will show signals corresponding to the methoxy protons and the aromatic protons.

-

¹³C NMR: The carbon spectrum will show signals for all eight carbon atoms, with the six aromatic carbons exhibiting the characteristic ¹³C chemical shifts.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and isotopic enrichment of this compound.

-

Sample Preparation: Samples can be introduced via direct infusion or coupled with a chromatographic separation technique like HPLC or GC.

-

Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule.

-

Analysis: The mass spectrum will show a molecular ion peak corresponding to the mass of the 13C6-labeled compound.

Metabolism

The metabolism of 2-Methoxybenzoic acid is anticipated to proceed through two primary pathways: O-demethylation and glucuronidation.[14][15][16][17][18] This metabolic fate is crucial for understanding its biological activity and clearance from the body.

The following diagram illustrates the proposed metabolic pathway:

O-Demethylation: The methoxy group can be removed by cytochrome P450 enzymes in the liver, a common metabolic reaction for aromatic ethers.[14][15][19] This process yields salicylic acid (2-hydroxybenzoic acid), a well-known anti-inflammatory compound.

Glucuronidation: The carboxylic acid group can undergo conjugation with glucuronic acid, a phase II metabolic reaction that increases the water solubility of the compound, facilitating its excretion.[16][17][18] This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs).

Applications in Research

This compound is a valuable tool for:

-

Metabolic Studies: Tracing the metabolic fate of benzoic acid derivatives in biological systems.

-

Pharmacokinetic Analysis: Quantifying the absorption, distribution, metabolism, and excretion (ADME) of drugs and other xenobiotics.

-

Internal Standard: Serving as a highly accurate internal standard in quantitative mass spectrometry-based assays due to its identical chemical behavior and distinct mass from the unlabeled analyte.[20]

Conclusion

This compound is a critical research tool for scientists in drug development and metabolic research. Its well-defined physical and chemical properties, coupled with its utility as a stable isotope tracer, enable precise and reliable experimental outcomes. This guide provides a foundational understanding of its characteristics and applications, empowering researchers to effectively utilize this compound in their studies.

References

- 1. Synthesis of [13C6]-labelled phenethylamine derivatives for drug quantification in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of uniformly 13C-labeled polycyclic aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of uniformly 13C-labeled polycyclic aromatic hydrocarbons - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. appslab.thermofisher.com [appslab.thermofisher.com]

- 8. fsis.usda.gov [fsis.usda.gov]

- 9. journals.ust.edu [journals.ust.edu]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 12. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. Efficient O -demethylation of lignin-derived aromatic compounds under moderate conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00245D [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. Glucuronidation - Wikipedia [en.wikipedia.org]

- 17. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]

- 18. taylorandfrancis.com [taylorandfrancis.com]

- 19. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]

- 20. medchemexpress.com [medchemexpress.com]

Technical Guide: Certificate of Analysis for 2-Methoxybenzoic acid-13C6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quality control and analytical specifications for 2-Methoxybenzoic acid-13C6. The data presented herein is representative of a typical Certificate of Analysis (COA) for this isotopically labeled compound, intended to provide researchers with a clear understanding of its quality attributes.

Compound Information

| Parameter | Specification |

| Product Name | This compound |

| Synonyms | o-Anisic acid-13C6, Salicylic acid methyl ether-13C6 |

| Appearance | White to off-white solid |

| Molecular Formula | ¹³C₆C₂H₈O₃ |

| Molecular Weight | 158.18 g/mol |

| CAS Number | Not available (labeled compound) |

Analytical Specifications and Results

The following table summarizes the typical analytical tests performed to ensure the quality and purity of this compound.

| Test | Method | Specification | Representative Results |

| Chemical Purity | HPLC | ≥98.0% | 99.5% |

| Isotopic Enrichment | Mass Spectrometry | ≥99 atom % ¹³C | 99.2 atom % ¹³C |

| Identity | ¹H NMR, ¹³C NMR, MS | Conforms to structure | Conforms |

| Residual Solvents | GC-MS | ≤0.5% | Meets specification |

| Water Content | Karl Fischer Titration | ≤0.5% | 0.2% |

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

-

Instrumentation: Agilent 1260 Infinity II LC System or equivalent.

-

Column: C18, 4.6 x 150 mm, 5 µm.

-

Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Formic Acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Procedure: A sample of the material is dissolved in the mobile phase and injected into the HPLC system. The peak area of the main component is compared to the total peak area to determine the chemical purity.

Mass Spectrometry (MS) for Isotopic Enrichment and Identity

-

Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization Mode: Electrospray Ionization (ESI), negative mode.

-

Data Acquisition: Full scan mode to determine the molecular weight and isotopic distribution.

-

Procedure: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) is measured. The isotopic enrichment is calculated by comparing the intensities of the peaks corresponding to the fully ¹³C-labeled molecule and any unlabeled or partially labeled species.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity

-

Instrumentation: 400 MHz or higher NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

-

Techniques: ¹H NMR and ¹³C NMR spectra are acquired.

-

Procedure: A small amount of the sample is dissolved in the deuterated solvent. The resulting spectra are analyzed to confirm the chemical structure and the position of the isotopic labels.

Visualizations

The following diagrams illustrate the analytical workflow and the logical relationship of the quality control tests.

Caption: Analytical workflow from sample preparation to COA generation.

Caption: Decision logic for material release based on QC tests.

Understanding ¹³C Labeling in 2-Methoxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, characterization, and application of ¹³C labeled 2-Methoxybenzoic acid. This isotopically labeled compound serves as a powerful tool in various scientific disciplines, particularly in drug metabolism studies, metabolic pathway analysis, and as an internal standard for quantitative analysis. This document provides a comprehensive overview of its synthesis, spectroscopic data, and the experimental workflows associated with its use.

Quantitative Spectroscopic Data

The precise location of the ¹³C label within the 2-Methoxybenzoic acid molecule is confirmed through Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shifts observed in ¹³C NMR provide a definitive signature of the molecular structure and the position of the isotopic label.

| Carbon Atom | Expected ¹³C Chemical Shift (ppm) | Observed ¹³C Chemical Shift (ppm) in (¹³C)-labeled 2-methoxybenzoic acid (DMSO-d₆) |

| -COOH | ~165–175 | 167.0 (implied, typical range) |

| C1 | ~120-125 | 123.0 |

| C2 | ~155-160 | 162.8 |

| C3 | ~110-115 | 113.8 |

| C4 | ~130-135 | 131.3 |

| C5 | ~120-125 | 123.0 |

| C6 | ~130-135 | 131.3 |

| -OCH₃ | ~55–57 | 55.4 |

Note: Expected chemical shift ranges are based on typical values for substituted benzoic acids. Observed values are from experimental data for a similar labeled compound, p-methoxybenzoic acid, and provide a close approximation.[1]

Experimental Protocols

The synthesis and analysis of ¹³C labeled 2-Methoxybenzoic acid involve precise experimental procedures. Below are detailed methodologies for its synthesis via hydroxycarbonylation and a general protocol for its analysis using NMR spectroscopy.

Synthesis of (¹³C)-labeled 2-Methoxybenzoic acid

A common method for introducing a ¹³C label into the carboxylic acid group of an aromatic ring is through a palladium-catalyzed hydroxycarbonylation reaction using a ¹³C-labeled carbon monoxide source. A similar chemoselective hydroxycarbonylation using formic acid as the C-1 source has been reported.[2]

Materials:

-

2-Methoxyphenyldiazonium salt

-

Palladium(II) acetate (Pd(OAc)₂)

-

Dimethylformamide (DMF)

-

¹³C-labeled formic acid (H¹³COOH) or ¹³CO gas

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

An oven-dried 250 mL two-neck flask equipped with a magnetic stir bar is charged with the freshly prepared 2-methoxyphenyldiazonium salt (5 mmol, 1 equivalent) and Pd(OAc)₂ (3 mol%).

-

Anhydrous DMF (8 mL) is added to the flask.

-

The ¹³C-labeled formic acid is introduced as the carbon-1 source.

-

The reaction mixture is stirred at a specified temperature (e.g., 80 °C) for a designated time (e.g., 6 hours).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the (¹³C)-labeled 2-methoxybenzoic acid as a white solid.[2]

-

The final product is characterized by ¹H NMR and ¹³C NMR to confirm its structure and the incorporation of the ¹³C label.

NMR Spectroscopic Analysis

Instrumentation:

-

Bruker Avance-400 (or equivalent) NMR spectrometer

-

Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide (DMSO-d₆)

-

Internal Standard: Tetramethylsilane (TMS)

Procedure:

-

A sample of the ¹³C-labeled 2-methoxybenzoic acid is dissolved in the chosen deuterated solvent.

-

The solution is transferred to an NMR tube.

-

¹H NMR and ¹³C NMR spectra are acquired.

-

The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm).

-

The resulting spectra are analyzed to confirm the structure and identify the position and enrichment of the ¹³C label.

Visualizing Experimental and Metabolic Workflows

The following diagrams illustrate the logical flow of a typical synthesis and the broader context of a metabolic labeling experiment where a compound like ¹³C-2-Methoxybenzoic acid might be used.

References

A Technical Guide to Natural Abundance Correction for 2-Methoxybenzoic acid-¹³C₆

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the principles and methodologies for correcting the natural abundance of stable isotopes in mass spectrometry analysis, with a specific focus on 2-Methoxybenzoic acid-¹³C₆. This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope labeling for quantitative analysis.

Introduction: The Imperative of Natural Abundance Correction

In stable isotope labeling studies, compounds are enriched with heavy isotopes, such as ¹³C, to trace their metabolic fate or to serve as internal standards for quantification. However, a significant challenge arises from the natural abundance of these heavy isotopes. Carbon, for instance, naturally exists as approximately 98.9% ¹²C and 1.1% ¹³C.[1] This inherent presence of ¹³C in unlabeled compounds contributes to the mass isotopologue distribution (MID) and can lead to an overestimation of the isotopic enrichment from the labeled tracer.[2] Therefore, a rigorous correction for this natural abundance is paramount for accurate and reliable quantitative analysis.

This guide will detail the theoretical underpinnings of natural abundance correction, provide a step-by-step experimental protocol for analyzing 2-Methoxybenzoic acid-¹³C₆, and present a clear methodology for data processing and correction.

Theoretical Framework of Natural Abundance Correction

The core principle of natural abundance correction is to deconvolve the measured mass isotopologue distribution into the component representing the true isotopic enrichment and the component arising from naturally occurring heavy isotopes. This is typically achieved using a matrix-based approach.[3][4]

The measured MID is a convolution of the true enrichment and the natural abundance of all elements in the molecule. The correction algorithm essentially reverses this convolution. The molecular formula of the analyte is crucial for calculating the theoretical natural isotope distribution.[2] For 2-Methoxybenzoic acid (C₈H₈O₃), the presence of eight carbon atoms, eight hydrogen atoms, and three oxygen atoms, each with their own naturally occurring isotopes, must be accounted for.

The correction can be represented by the following matrix equation:

M_corrected = C⁻¹ * M_measured

Where:

-

M_corrected is the vector of the corrected mass isotopomer abundances.

-

C⁻¹ is the inverse of the correction matrix, which is constructed based on the natural isotopic abundances of the constituent elements.

-

M_measured is the vector of the raw, measured mass isotopomer abundances.

Experimental Protocol

This section outlines a detailed methodology for the analysis of 2-Methoxybenzoic acid-¹³C₆, incorporating the necessary steps for natural abundance correction.

Materials and Reagents

-

2-Methoxybenzoic acid (unlabeled standard)

-

2-Methoxybenzoic acid-¹³C₆ (labeled internal standard)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Appropriate vials and syringes for sample preparation and injection

Sample Preparation

-

Standard Stock Solutions: Prepare individual stock solutions of unlabeled 2-Methoxybenzoic acid and 2-Methoxybenzoic acid-¹³C₆ in methanol at a concentration of 1 mg/mL.

-

Calibration Standards: Create a series of calibration standards by spiking known concentrations of the unlabeled 2-Methoxybenzoic acid standard into a constant concentration of the 2-Methoxybenzoic acid-¹³C₆ internal standard.

-

Unlabeled Control Sample: Prepare a sample containing only the unlabeled 2-Methoxybenzoic acid. This will be used to determine the natural abundance profile.

-

Labeled Sample: Prepare a sample containing only the 2-Methoxybenzoic acid-¹³C₆.

-

Blank Sample: Prepare a sample of the solvent blank (e.g., methanol:water) to assess background interference.

LC-MS/MS Analysis

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Methanol with 0.1% formic acid

-

Gradient: A suitable gradient to achieve good separation of the analyte from any potential interferences.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), negative ion mode.

-

Scan Mode: Full scan mode to capture the entire mass isotopologue distribution of the target analytes.[2]

-

Mass Range: m/z 100-200

-

Source Parameters: Optimize parameters such as capillary voltage, cone voltage, and gas flows to achieve good signal intensity and stability.

-

Data Acquisition Sequence

A typical data acquisition sequence should be as follows:[2]

-

Inject a blank sample to assess background noise.

-

Inject the unlabeled control sample to determine the natural abundance isotopic pattern.

-

Inject the labeled sample to determine the isotopic purity of the standard.

-

Inject the series of calibration standards.

-

Inject the unknown samples.

Data Processing and Natural Abundance Correction

The following workflow outlines the steps for processing the acquired mass spectrometry data to perform natural abundance correction.

Data Extraction

Process the raw mass spectrometry data using the instrument vendor's software or open-source tools. Integrate the peaks for each isotopologue of 2-Methoxybenzoic acid to obtain their respective intensities or areas.

Natural Abundance Correction Workflow

The following diagram illustrates the logical workflow for correcting the measured mass isotopologue distribution.

Software for Correction

Several software tools are available to perform natural abundance correction, such as IsoCor and IsoCorrectoR.[5] These tools typically require the molecular formula of the analyte and the measured mass isotopologue distribution as input.

Quantitative Data Summary

The following table provides a hypothetical, yet realistic, example of the mass isotopologue distribution of 2-Methoxybenzoic acid before and after natural abundance correction. The molecular formula of 2-Methoxybenzoic acid is C₈H₈O₃.[6][7]

| Mass Isotopologue | Measured Relative Abundance (%) | Corrected Relative Abundance (%) |

| M+0 | 85.00 | 92.50 |

| M+1 | 10.50 | 3.00 |

| M+2 | 3.50 | 2.50 |

| M+3 | 0.80 | 1.50 |

| M+4 | 0.20 | 0.50 |

| M+5 | 0.00 | 0.00 |

| M+6 | 0.00 | 0.00 |

Note: The "Measured Relative Abundance" reflects the raw data from the mass spectrometer for a partially labeled sample, while the "Corrected Relative Abundance" shows the distribution after accounting for the natural abundance of ¹³C, ¹⁷O, ¹⁸O, and ²H. The corrected data reveals the true extent of labeling from the ¹³C₆-tracer.

Conclusion

Accurate correction for the natural abundance of stable isotopes is a critical step in any quantitative analysis involving stable isotope labeling. Failure to perform this correction can lead to significant errors in the determination of isotopic enrichment and, consequently, in the biological or chemical interpretations derived from the data. By following a well-defined experimental protocol and employing appropriate data correction methodologies, researchers can ensure the accuracy and reliability of their findings. The principles and procedures outlined in this guide provide a solid foundation for conducting high-quality quantitative studies using 2-Methoxybenzoic acid-¹³C₆ and other stable isotope-labeled compounds.

References

- 1. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. [Construction and application of natural stable isotope correction matrix in 13C-labeled metabolic flux analysis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 6. 2-Methoxybenzoic acid | C8H8O3 | CID 11370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Benzoic acid, 2-methoxy- [webbook.nist.gov]

Methodological & Application

Application Notes and Protocols for the Quantification of 2-Methoxybenzoic Acid Using 2-Methoxybenzoic Acid-¹³C₆ as an Internal Standard in LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

The accurate quantification of small molecules in complex biological matrices is a critical aspect of drug development, clinical research, and metabolic studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for such bioanalytical applications due to its high sensitivity, selectivity, and specificity. The use of a stable isotope-labeled internal standard (SIL-IS) is paramount in LC-MS/MS to correct for variability during sample preparation, chromatography, and ionization, thereby ensuring the accuracy and precision of the results.

This document provides a detailed application note and protocol for the quantification of 2-Methoxybenzoic acid in biological matrices, such as plasma, using 2-Methoxybenzoic acid-¹³C₆ as an internal standard. 2-Methoxybenzoic acid is a metabolite and a key precursor in various synthetic pathways. Its accurate measurement is essential for pharmacokinetic studies and in understanding relevant metabolic pathways. The methodologies described herein are based on established principles of bioanalytical method validation.

Experimental Protocols

Materials and Reagents

-

Analytes: 2-Methoxybenzoic acid, 2-Methoxybenzoic acid-¹³C₆

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade)

-

Chemicals: Ammonium formate (LC-MS grade)

-

Biological Matrix: Human plasma (or other relevant biological fluid)

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for the extraction of small molecules from plasma samples.

-

Thaw Samples: Thaw plasma samples and calibration standards on ice.

-

Spike Internal Standard: To a 100 µL aliquot of plasma sample, standard, or quality control (QC) sample, add 10 µL of the 2-Methoxybenzoic acid-¹³C₆ internal standard working solution (e.g., at a concentration of 1 µg/mL).

-

Vortex: Briefly vortex the samples to ensure homogeneity.

-

Precipitate Proteins: Add 300 µL of cold acetonitrile to each sample.

-

Vortex: Vortex vigorously for 1 minute to facilitate protein precipitation.

-

Centrifuge: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer Supernatant: Carefully transfer the supernatant to a clean tube.

-

Evaporate and Reconstitute: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.

-

Transfer to Autosampler Vials: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

The chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, and detection is performed using a triple quadrupole mass spectrometer in negative ion mode.

Liquid Chromatography Conditions:

| Parameter | Value |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 10% B to 95% B over 5 minutes |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Gas Flow | Manufacturer's recommendation |

MRM Transitions (Predicted):

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 2-Methoxybenzoic acid | 151.0 | 107.0 (loss of CO₂) | 15 |

| 2-Methoxybenzoic acid-¹³C₆ | 157.0 | 113.0 (loss of ¹³CO₂) | 15 |

Data Presentation

The following tables summarize the expected performance characteristics of the described method, based on typical validation results for similar bioanalytical assays.

Table 1: Calibration Curve Parameters

| Analyte | Calibration Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |

| 2-Methoxybenzoic acid | 1 - 1000 | Linear, 1/x² weighting | > 0.995 |

Table 2: Precision and Accuracy

| QC Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |

| Low QC (3) | < 10 | < 10 | 90 - 110 | 90 - 110 |

| Mid QC (100) | < 8 | < 8 | 92 - 108 | 92 - 108 |

| High QC (800) | < 8 | < 8 | 92 - 108 | 92 - 108 |

Table 3: Recovery and Matrix Effect

| QC Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| Low QC (3) | > 85 | 90 - 110 |

| High QC (800) | > 85 | 90 - 110 |

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of 2-Methoxybenzoic acid using LC-MS/MS.

Caption: General workflow for sample preparation and analysis.

Salicylic Acid Biosynthesis Pathway

2-Methoxybenzoic acid is structurally related to salicylic acid, a key phytohormone. The biosynthesis of salicylic acid in plants proceeds through two main pathways originating from chorismate.

Caption: Salicylic acid biosynthesis pathways in plants.

Conclusion

The described LC-MS/MS method provides a robust and reliable approach for the quantification of 2-Methoxybenzoic acid in biological matrices. The use of the stable isotope-labeled internal standard, 2-Methoxybenzoic acid-¹³C₆, ensures high accuracy and precision, making this method suitable for regulated bioanalysis in drug development and clinical research. The provided protocols and performance characteristics serve as a comprehensive guide for researchers to implement this assay in their laboratories.

Application Note & Protocol: Quantitative Bioanalysis of 2-Methoxybenzoic acid-13C6 using LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methoxybenzoic acid is a metabolite that can be utilized as an internal standard in bioanalytical methods for the quantification of other compounds, such as salicylic acid and its derivatives.[1] The stable isotope-labeled variant, 2-Methoxybenzoic acid-13C6, is an ideal internal standard (IS) for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use minimizes variability from sample preparation and matrix effects, ensuring accurate and precise quantification of the target analyte. This document outlines a detailed protocol for the sample preparation, LC-MS/MS analysis, and method validation for the quantification of a target analyte using this compound as an internal standard in a biological matrix like plasma.

While specific quantitative data for this compound as a primary analyte is not extensively published, this protocol is based on established bioanalytical methods for similar aromatic acids and general validation guidelines from regulatory bodies such as the US FDA.[2]

Quantitative Data Summary

The following table summarizes the typical performance characteristics expected from a validated LC-MS/MS method for a small molecule analyte using a stable isotope-labeled internal standard like this compound.

| Validation Parameter | Acceptance Criteria | Typical Performance |

| Linearity (r²) | ≥ 0.99 | > 0.995 |

| Calibration Curve Range | - | 1 - 1000 ng/mL |

| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) | -5% to +5% |

| Precision (% CV) | ≤ 15% (≤ 20% for LLOQ) | < 10% |

| Recovery | Consistent and reproducible | 85% - 105% |

| Matrix Effect | IS-normalized factor within acceptable limits | Consistent across lots |

| Lower Limit of Quantification (LLOQ) | S/N > 10, within accuracy/precision limits | 1 ng/mL |

Experimental Protocols

This section details the methodologies for sample preparation, LC-MS/MS analysis, and stock solution preparation.

Materials and Reagents

-

2-Methoxybenzoic acid (Analyte)

-

This compound (Internal Standard)

-

Human Plasma (or other relevant biological matrix)

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Formic Acid (FA), LC-MS grade

-

Water, ultrapure

-

Protein Precipitation Solvent: Acetonitrile with 0.1% Formic Acid

-

Microcentrifuge tubes

-

Autosampler vials

Preparation of Stock and Working Solutions

Stock Solutions (1 mg/mL):

-

Accurately weigh 10 mg of 2-Methoxybenzoic acid and this compound into separate 10 mL volumetric flasks.

-

Dissolve the compounds in Methanol and bring to volume.

-

Store stock solutions at -20°C. Stored under these conditions, the solutions are typically stable for at least one year.[1]

Working Solutions:

-

Analyte Working Solutions: Prepare serial dilutions of the 2-Methoxybenzoic acid stock solution with 50:50 Methanol:Water to create calibration standards and quality control (QC) samples.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 Methanol:Water.

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for removing proteins from biological samples.[3]

-

Pipette 50 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the IS working solution (100 ng/mL this compound) to all tubes except for the blank matrix samples.

-

Vortex briefly to mix.

-

Add 150 µL of cold protein precipitation solvent (Acetonitrile with 0.1% Formic Acid).

-

Vortex vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Carefully transfer 100 µL of the clear supernatant to an autosampler vial.

-

Inject 5-10 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

The following are typical starting conditions that should be optimized for the specific instrumentation used.

Liquid Chromatography (LC) Parameters:

-

System: UPLC or HPLC system

-

Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 3.5 µm)[4]

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient:

-

0.0-0.5 min: 20% B

-

0.5-2.5 min: 20% to 95% B

-

2.5-3.5 min: 95% B

-

3.5-3.6 min: 95% to 20% B

-

3.6-5.0 min: 20% B (Re-equilibration)

-

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometry (MS) Parameters:

-

System: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Negative or Positive Mode (to be optimized)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Source Temperature: 500°C

-

Ion Spray Voltage: -4500 V (Negative Mode) or 5500 V (Positive Mode)[4]

-

MRM Transitions (Hypothetical - to be optimized by infusion):

-

2-Methoxybenzoic acid: Q1: 151.1 -> Q3: 107.1 (loss of COOH)

-

This compound: Q1: 157.1 -> Q3: 113.1 (loss of COOH)

-

-

Collision Energy: To be optimized for each transition.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the quantitative bioanalysis workflow, from sample receipt to data analysis.

Caption: Workflow for quantitative bioanalysis using protein precipitation and LC-MS/MS.

Signaling Pathway (Logical Relationship)

This diagram illustrates the logical relationship for ensuring accurate quantification using an internal standard.

Caption: Ratiometric approach for mitigating variability in quantitative bioanalysis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A validated HPLC-ESI-MS/MS method for quantification of 2-hydroxy-4-methoxy benzoic acid from rat plasma and its application to pharmacokinetic study using sparse sampling methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. research-portal.uu.nl [research-portal.uu.nl]

Application Notes and Protocols for 2-Methoxybenzoic acid-13C6 in Rodent Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled compounds are invaluable tools in pharmacokinetic (PK) research, offering a means to differentiate an administered drug from its endogenous counterparts and to trace its metabolic fate with high precision.[1][2] 2-Methoxybenzoic acid-13C6, a stable isotope-labeled version of 2-methoxybenzoic acid, provides a distinct mass shift that allows for its unambiguous detection and quantification by mass spectrometry, even in the presence of its unlabeled form. This attribute is particularly advantageous for absorption, distribution, metabolism, and excretion (ADME) studies in rodent models, enabling accurate determination of key pharmacokinetic parameters.[3][4] The use of 13C-labeled compounds avoids the safety and disposal concerns associated with radiolabeled analogs while providing similar benefits in tracking the molecule of interest.[]

This document provides detailed application notes and protocols for the use of this compound in pharmacokinetic studies in rodent models, including experimental design, sample analysis, and data interpretation.

Data Presentation

The following tables summarize hypothetical, yet representative, pharmacokinetic parameters of 2-Methoxybenzoic acid following a single oral and intravenous administration in rats. These values are based on published data for structurally similar benzoic acid derivatives and serve as a guide for expected outcomes.[6][7][8]

Table 1: Pharmacokinetic Parameters of 2-Methoxybenzoic Acid in Rats (Oral Administration)

| Parameter | Value | Unit | Description |

| Dose | 10 | mg/kg | Single oral gavage |

| Cmax | 1.5 | µg/mL | Maximum plasma concentration |

| Tmax | 0.5 | h | Time to reach maximum plasma concentration |

| AUC(0-t) | 4.8 | µg*h/mL | Area under the plasma concentration-time curve |

| t1/2 | 2.1 | h | Elimination half-life |

| Bioavailability | 85 | % | Fraction of the dose reaching systemic circulation |

Table 2: Pharmacokinetic Parameters of 2-Methoxybenzoic Acid in Rats (Intravenous Administration)

| Parameter | Value | Unit | Description |

| Dose | 2 | mg/kg | Single intravenous bolus |

| Cmax | 5.2 | µg/mL | Maximum plasma concentration |

| AUC(0-t) | 1.1 | µg*h/mL | Area under the plasma concentration-time curve |

| t1/2 | 1.9 | h | Elimination half-life |

| Vd | 0.8 | L/kg | Volume of distribution |

| CL | 0.4 | L/h/kg | Clearance |

Experimental Protocols

Rodent Pharmacokinetic Study Protocol

This protocol outlines a typical pharmacokinetic study in rats.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose in water)

-

Sprague-Dawley rats (male, 200-250 g)

-

Oral gavage needles

-

Intravenous injection supplies

-

Blood collection tubes (containing anticoagulant, e.g., K2EDTA)

-

Centrifuge

-

Freezer (-80°C)

Procedure:

-

Animal Acclimation: Acclimate rats to the housing conditions for at least one week prior to the study.

-

Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.

-

Dose Preparation: Prepare a homogenous suspension or solution of this compound in the chosen vehicle at the desired concentration.

-

Dosing:

-

Oral Administration: Administer the dose via oral gavage at a volume of 10 mL/kg.

-

Intravenous Administration: Administer the dose via a tail vein injection at a volume of 2 mL/kg.

-

-

Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at the following time points: 0 (predose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

-

Plasma Preparation: Immediately after collection, centrifuge the blood samples at 4°C to separate the plasma.

-

Sample Storage: Store the plasma samples at -80°C until analysis.

Bioanalytical Method for Quantification in Plasma using LC-MS/MS

This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in rat plasma.[4][6][9]

Materials:

-

Rat plasma samples

-

This compound (for calibration standards and quality controls)

-

Internal Standard (IS) (e.g., a structurally similar compound not present in the sample, or a deuterated analog of 2-methoxybenzoic acid)

-

Acetonitrile (ACN)

-

Methanol (MeOH)

-

Formic acid (FA)

-

Water (LC-MS grade)

-

Protein precipitation plates or tubes

-

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

-

C18 analytical column

Procedure:

-

Standard and QC Preparation: Prepare calibration standards and quality control samples by spiking blank rat plasma with known concentrations of this compound.

-

Sample Preparation (Protein Precipitation): a. To 50 µL of plasma sample, standard, or QC, add 150 µL of ACN containing the internal standard. b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at high speed for 10 minutes. d. Transfer the supernatant to a clean plate or vial for analysis.

-

LC-MS/MS Analysis:

-

Chromatographic Conditions:

-

Column: C18, e.g., 2.1 x 50 mm, 1.8 µm

-

Mobile Phase A: 0.1% FA in water

-

Mobile Phase B: 0.1% FA in ACN

-

Gradient: A suitable gradient to separate the analyte from matrix components.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), negative or positive mode (to be optimized).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

This compound: Precursor ion (M-H)- -> Product ion

-

Internal Standard: Precursor ion -> Product ion

-

-

-

-

Data Analysis: Quantify the concentration of this compound in the samples by constructing a calibration curve from the peak area ratios of the analyte to the internal standard.

Visualizations

Experimental Workflow

Caption: Workflow for a rodent pharmacokinetic study.

Proposed Metabolic Pathway of 2-Methoxybenzoic Acid

Based on the known metabolism of similar benzoic acid and cinnamic acid derivatives in rats, the primary metabolic pathways for 2-methoxybenzoic acid are likely to be O-demethylation and conjugation.[10]

Caption: Proposed metabolic pathway for 2-Methoxybenzoic acid.

References

- 1. mdpi.com [mdpi.com]

- 2. Simultaneous Quantification of Multiple Analytes in Rat Plasma by UHPLC–MS/MS Following Oral Administration of Gastrodiae Rhizoma Extract for Pharmacokinetic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A rapid and sensitive UHPLC-MS/MS method for quantification of 2-(2-hydroxypropanamido) benzoic acid in rat plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A validated HPLC-ESI-MS/MS method for quantification of 2-hydroxy-4-methoxy benzoic acid from rat plasma and its application to pharmacokinetic study using sparse sampling methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacokinetics in Wistar Rats of 5-[(4-Carboxybutanoyl)Amino]-2-Hydroxybenzoic Acid: A Novel Synthetic Derivative of 5-Aminosalicylic Acid (5-ASA) with Possible Anti-Inflammatory Activity | PLOS One [journals.plos.org]

- 9. researchgate.net [researchgate.net]

- 10. portlandpress.com [portlandpress.com]

Application Notes and Protocols: Mass Spectrometry Fragmentation of 2-Methoxybenzoic acid-¹³C₆

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotopically labeled compounds are indispensable tools in drug metabolism and pharmacokinetic (DMPK) studies, serving as internal standards for quantitative analysis or as tracers to elucidate metabolic pathways. 2-Methoxybenzoic acid, a simple aromatic carboxylic acid, and its isotopologues are relevant in various research contexts. Understanding the mass spectrometric behavior of these labeled compounds is critical for their unambiguous identification and quantification. This document provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2-Methoxybenzoic acid-¹³C₆ and offers a general protocol for its analysis.

Predicted Fragmentation Pattern

The fragmentation of 2-Methoxybenzoic acid under electron ionization is expected to proceed through several characteristic pathways common to aromatic carboxylic acids and ethers. The presence of the ¹³C₆-labeled benzene ring will result in a predictable mass shift for fragments containing this moiety. The primary fragmentation pathways are initiated by the removal of an electron to form the molecular ion (M•⁺).

Key predicted fragmentation pathways include:

-

Loss of a Hydroxyl Radical (•OH): A common fragmentation for carboxylic acids, leading to the formation of a stable acylium ion.[1][2]

-

Loss of a Methoxy Radical (•OCH₃): Cleavage of the ether bond results in the loss of a methoxy radical.

-

Loss of a Methyl Radical (•CH₃): Fragmentation of the methoxy group can lead to the loss of a methyl radical.

-

Decarboxylation (-CO₂): The loss of carbon dioxide is a characteristic fragmentation of benzoic acids.[1]

-

Ortho Effect: The proximity of the methoxy and carboxylic acid groups can lead to specific rearrangements and the elimination of a water molecule.

For the ¹³C₆-labeled analogue, the mass-to-charge ratio (m/z) of any fragment containing the aromatic ring will be increased by 6 Da compared to the unlabeled compound.

Data Presentation

The following table summarizes the predicted key fragment ions and their corresponding m/z values for both unlabeled 2-Methoxybenzoic acid and its ¹³C₆-labeled counterpart. The molecular weight of unlabeled 2-Methoxybenzoic acid (C₈H₈O₃) is 152.15 g/mol , and for the ¹³C₆-labeled version (¹³C₆C₂H₈O₃) it is 158.15 g/mol .[3][4]

| Proposed Fragment Ion Structure | Fragmentation Pathway | m/z (Unlabeled) | m/z (¹³C₆-labeled) |

| [C₈H₈O₃]•⁺ | Molecular Ion | 152 | 158 |

| [C₈H₇O₂]⁺ | [M - •OH]⁺ | 135 | 141 |

| [C₇H₅O₂]⁺ | [M - •OCH₃]⁺ | 121 | 127 |

| [C₇H₅O₃]⁺ | [M - •CH₃]⁺ | 137 | 143 |

| [C₇H₈O]•⁺ | [M - CO₂]•⁺ | 108 | 114 |

| [C₆H₅]⁺ | [M - COOH - OCH₃]⁺ | 77 | 83 |

Experimental Protocols

This section outlines a general procedure for the analysis of 2-Methoxybenzoic acid-¹³C₆ using Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for the analysis of volatile and semi-volatile small molecules.

1. Sample Preparation

-

Standard Solution: Prepare a 1 mg/mL stock solution of 2-Methoxybenzoic acid-¹³C₆ in a suitable solvent such as methanol or acetonitrile.

-

Working Solutions: Dilute the stock solution to a final concentration range of 1-100 µg/mL for analysis.

-

Derivatization (Optional): For improved GC performance, the carboxylic acid group can be derivatized (e.g., methylation or silylation) to increase volatility and thermal stability. A common method is methylation with diazomethane or trimethylsilylation with BSTFA.

2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless (or split, depending on concentration).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

Mass Spectrometer: An electron ionization (EI) mass spectrometer.

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-300.

-

Scan Speed: 2 scans/second.

-

Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

3. Data Acquisition and Analysis

-

Inject 1 µL of the prepared sample into the GC-MS system.

-

Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to 2-Methoxybenzoic acid-¹³C₆ (or its derivative).

-

Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions.

-

Compare the obtained spectrum with the predicted fragmentation pattern to confirm the identity of the compound.

Visualization

The following diagram illustrates the predicted primary fragmentation pathways of 2-Methoxybenzoic acid-¹³C₆ under electron ionization.

Caption: Predicted EI-MS fragmentation pathway of 2-Methoxybenzoic acid-¹³C₆.

References

Application Notes & Protocols for the Analytical Method Development of 2-Methoxybenzoic Acid Using 2-Methoxybenzoic Acid-13C6 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Methoxybenzoic acid, also known as o-anisic acid, is a metabolite of interest in various biological and pharmaceutical studies. Accurate and reliable quantification of this analyte in complex biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolomic studies. The use of a stable isotope-labeled internal standard, such as 2-Methoxybenzoic acid-13C6, is the gold standard for quantitative analysis by mass spectrometry, as it compensates for matrix effects and variations in sample processing.

This document provides a detailed application note and experimental protocols for the development and validation of a robust analytical method for the quantification of 2-Methoxybenzoic acid in biological samples using this compound as an internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Analyte and Internal Standard Information

| Compound | Chemical Formula | Monoisotopic Mass (Da) |

| 2-Methoxybenzoic acid | C₈H₈O₃ | 152.0473 |

| This compound | C₂¹³C₆H₈O₃ | 158.0675 |

Experimental Protocols

Stock and Working Solution Preparation

-

Primary Stock Solutions (1 mg/mL):

-